molecular formula C5H6 B151741 3-Penten-1-yne, (Z)- CAS No. 1574-40-9

3-Penten-1-yne, (Z)-

Cat. No.: B151741
CAS No.: 1574-40-9
M. Wt: 66.1 g/mol
InChI Key: XAJOPMVSQIBJCW-PLNGDYQASA-N
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Description

3-Penten-1-yne, (Z)-: is an organic compound with the molecular formula C₅H₆ It is an enyne, meaning it contains both a double bond and a triple bond within its structureThis compound is also known by other names such as cis-3-Penten-1-yne and Z-3-Penten-1-yne .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-Penten-1-yne, (Z)- typically involves large-scale catalytic processes that ensure high yield and purity. These methods often utilize metal catalysts and controlled reaction environments to achieve the desired isomerization and addition reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Penten-1-yne, (Z)- is used as a building block in organic synthesis. It is valuable in the synthesis of complex molecules and materials due to its unique structure and reactivity .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in various biochemical reactions .

Industry: In the industrial sector, 3-Penten-1-yne, (Z)- is used in the production of polymers, pharmaceuticals, and agrochemicals. Its reactivity makes it a versatile intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 3-Penten-1-yne, (Z)- involves its interaction with molecular targets through its double and triple bonds. These interactions can lead to the formation of new bonds and the transformation of the compound into different products. The pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Uniqueness: 3-Penten-1-yne, (Z)- is unique due to its (Z)-configuration, which imparts specific reactivity and properties. This configuration can influence the compound’s behavior in chemical reactions and its interactions with other molecules .

Properties

IUPAC Name

(Z)-pent-3-en-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJOPMVSQIBJCW-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878774
Record name 3-PENTEN-1-YNE, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1574-40-9
Record name 3-Penten-1-yne, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001574409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-PENTEN-1-YNE, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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